

FPI-1465 (Nacubactam): A Technical Guide to its Dual-Action β-Lactamase Inhibition Pathway

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1465, also known as Nacubactam, is a potent, diazabicyclooctane (DBO) based, non-β-lactam β -lactamase inhibitor (BLI).[1][2] It is under investigation for its ability to restore the efficacy of β -lactam antibiotics against multidrug-resistant bacteria. Nacubactam exhibits a novel dual-action mechanism, functioning not only as a serine- β -lactamase inhibitor but also by directly targeting and inhibiting Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[3][4][5] This technical guide provides an in-depth overview of the **FPI-1465** (Nacubactam) β -lactamase inhibition pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Nacubactam's primary role is to neutralize the primary defense mechanism of many resistant bacteria: the production of β -lactamase enzymes. These enzymes hydrolyze the amide bond in the β -lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[6][7] Nacubactam acts as a "suicide inhibitor" by forming a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of serine- β -lactamases.[1][5] This irreversible binding effectively sequesters and inactivates the β -lactamase, protecting the partner β -lactam antibiotic from degradation and allowing it to reach its target, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.[3]



Furthermore, Nacubactam possesses intrinsic antibacterial activity through the direct inhibition of PBP2 in Enterobacteriaceae.[3][4][5] This dual-targeting mechanism provides a significant advantage in combating bacterial resistance, potentially leading to a synergistic "enhancer" effect when combined with other β-lactam antibiotics that target different PBPs.[8]

Quantitative Data

The following tables summarize key quantitative data demonstrating the efficacy of **FPI-1465** (Nacubactam) from various in vitro studies.

Table 1: In Vitro Activity of Nacubactam in Combination with Meropenem against β -Lactamase-Producing Enterobacteriaceae[8]

Bacterial Class	β-Lactamase Produced	Meropenem MIC90 (μg/mL)	Meropenem/Nacub actam (1:1) MIC90 (µg/mL)
Class A	KPC	>32	1
Class A	ESBL	0.12	≤0.06
Class B	Metallo-β-lactamases (MBLs)	>32	8
Class C	AmpC	0.25	0.12
Class D	OXA-48-like	8	1

Table 2: Comparative In Vitro Activity of β-Lactamase Inhibitor Combinations against Non-Carbapenem-Susceptible Enterobacterales[8]

Combination	% Susceptible at ≤8 μg/mL
Cefepime-Zidebactam	98.5
Ceftazidime-Avibactam	77.5
Imipenem-Relebactam	64.1



Table 3: Synergistic Activity of **FPI-1465** (4 μ g/mL) with β -Lactam Antibiotics against ESBL-Producing Enterobacteriaceae[9]

Antibiotic	MIC50 (μg/mL) - Antibiotic Alone	MIC50 (μg/mL) - Antibiotic + FPI-1465	MIC90 (μg/mL) - Antibiotic Alone	MIC90 (μg/mL) - Antibiotic + FPI-1465
Aztreonam	8	≤0.015	128	0.5
Ceftazidime	32	0.03	256	1
Meropenem	≤0.25	0.06	0.5	0.12

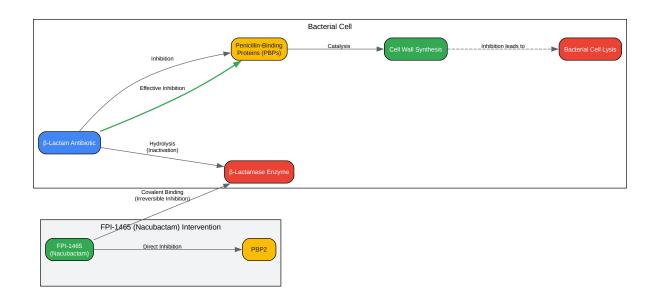
Table 4: PBP2 Inhibition by **FPI-1465** (Nacubactam) and Comparators[10]

Compound	PBP2 IC50 (μg/mL)
FPI-1465 (Nacubactam)	1.0 ± 0.6

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows associated with **FPI-1465** (Nacubactam).

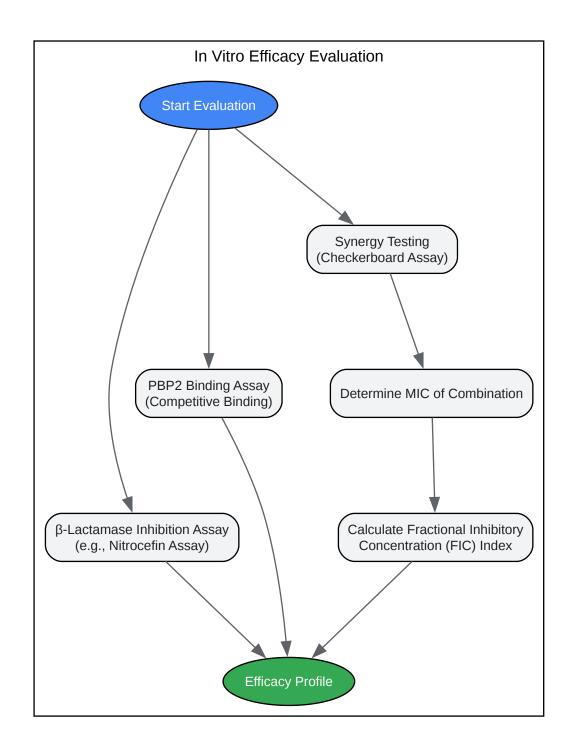




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Caption: Dual-action mechanism of FPI-1465 (Nacubactam).





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Caption: Experimental workflow for in vitro evaluation of FPI-1465.

Experimental Protocols β-Lactamase Inhibition Assay (Colorimetric)



This protocol is used to determine the inhibitory activity of **FPI-1465** against a specific β -lactamase enzyme using a chromogenic substrate like nitrocefin.[8]

Materials:

- Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)
- FPI-1465 (Nacubactam)
- Nitrocefin
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **FPI-1465** in the assay buffer.
- In a 96-well plate, add a fixed amount of the purified β-lactamase enzyme to each well.
- Add the various concentrations of FPI-1465 to the wells and pre-incubate for a defined period (e.g., 10-30 minutes at 25°C) to allow for inhibitor-enzyme binding.[11]
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately measure the change in absorbance at 486 nm over time using a microplate reader.[8]
- Calculate the initial velocity (rate of hydrolysis) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
- Determine the IC50 value, which is the concentration of **FPI-1465** that reduces the enzyme activity by 50%, by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[8]



Penicillin-Binding Protein 2 (PBP2) Binding Assay (Competitive)

This assay determines the affinity of **FPI-1465** for PBP2 using a competitive binding format.[8] [11]

Materials:

- Isolated bacterial membranes containing PBP2 or purified PBP2
- FPI-1465 (Nacubactam)
- Fluorescently labeled β-lactam probe (e.g., Bocillin FL)
- · Wash buffer
- SDS-PAGE equipment
- Fluorescence scanner

Procedure:

- Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase.
- Harvest the cells and lyse them to release cellular components.
- Isolate the cell membranes containing the PBPs via ultracentrifugation.
- Incubate the isolated membranes with varying concentrations of **FPI-1465** for a specific time.
- Add a fixed concentration of the fluorescently labeled β-lactam probe (Bocillin FL) and incubate further to allow for competitive binding.[8]
- Stop the reaction and separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBPs using a fluorescence scanner.[8]
- Quantify the fluorescence intensity of the PBP2 band for each concentration of FPI-1465.



 Determine the IC50 value by plotting the fluorescence intensity against the FPI-1465 concentration.[8]

Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of **FPI-1465** in combination with a β -lactam antibiotic against a β -lactamase-producing bacterial strain.[12][13]

Materials:

- FPI-1465 (Nacubactam)
- β-lactam antibiotic of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microplates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Prepare serial two-fold dilutions of the β-lactam antibiotic along the x-axis of a 96-well plate and serial two-fold dilutions of **FPI-1465** along the y-axis.
- This creates a matrix of wells with varying concentrations of both compounds, as well as wells with each compound alone for MIC determination.
- Inoculate each well with the standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).[13]
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.[8]
- Visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) for each combination.



• Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction (synergistic, additive, or antagonistic).

Conclusion

FPI-1465 (Nacubactam) is a promising β-lactamase inhibitor with a unique dual-action mechanism that not only neutralizes a key bacterial resistance mechanism but also exhibits intrinsic antibacterial activity. The quantitative data from in vitro studies clearly demonstrate its potential to restore and enhance the efficacy of existing β-lactam antibiotics against a broad range of clinically relevant pathogens. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of **FPI-1465** in addressing the growing threat of antimicrobial resistance.

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